molecular formula C12H17ClN2 B2700261 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine CAS No. 1379610-46-4

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine

Cat. No.: B2700261
CAS No.: 1379610-46-4
M. Wt: 224.73
InChI Key: MJZDLIOQQCDLFH-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine is a chemical compound characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to a dimethylimidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine typically involves the reaction of 4-chlorobenzyl chloride with 5,5-dimethylimidazolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-5,5-dimethylimidazolidine
  • 1-[(4-Fluorophenyl)methyl]-5,5-dimethylimidazolidine
  • 1-[(4-Methylphenyl)methyl]-5,5-dimethylimidazolidine

Uniqueness

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-12(2)8-14-9-15(12)7-10-3-5-11(13)6-4-10/h3-6,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDLIOQQCDLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCN1CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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